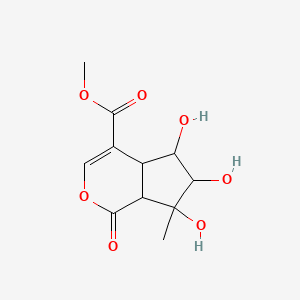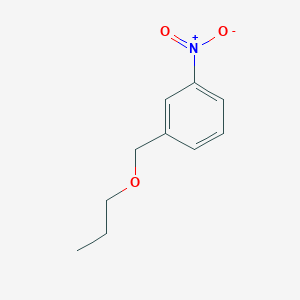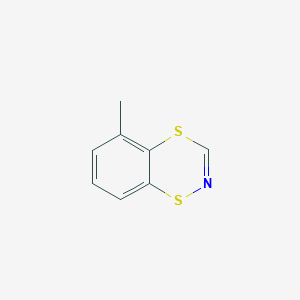
3,4,5-Trichlorocyclohexa-3,5-diene-1,2-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4,5-Trichlorocyclohexa-3,5-diene-1,2-dione is a chlorinated organic compound with the molecular formula C6HCl3O2. This compound is characterized by the presence of three chlorine atoms attached to a cyclohexadiene ring, which also contains two ketone groups. The unique structure of this compound makes it an interesting subject for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-Trichlorocyclohexa-3,5-diene-1,2-dione typically involves the chlorination of cyclohexadiene derivatives. One common method is the reaction of cyclohexadiene with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired positions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3,4,5-Trichlorocyclohexa-3,5-diene-1,2-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form chlorinated quinones.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Chlorinated quinones.
Reduction: Chlorinated cyclohexanediols.
Substitution: Various substituted cyclohexadiene derivatives.
Wissenschaftliche Forschungsanwendungen
3,4,5-Trichlorocyclohexa-3,5-diene-1,2-dione has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of more complex chlorinated organic compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
Wirkmechanismus
The mechanism of action of 3,4,5-Trichlorocyclohexa-3,5-diene-1,2-dione involves its interaction with various molecular targets. The presence of electrophilic chlorine atoms and ketone groups makes it reactive towards nucleophiles. This reactivity allows it to form covalent bonds with biological molecules, potentially disrupting cellular processes. The exact pathways and molecular targets are still under investigation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,4,5,6-Tetrachlorocyclohexa-3,5-diene-1,2-dione: This compound has an additional chlorine atom, which can affect its reactivity and applications.
4-Methylcyclohexa-3,5-diene-1,2-dione:
Eigenschaften
| 77618-46-3 | |
Molekularformel |
C6HCl3O2 |
Molekulargewicht |
211.4 g/mol |
IUPAC-Name |
3,4,5-trichlorocyclohexa-3,5-diene-1,2-dione |
InChI |
InChI=1S/C6HCl3O2/c7-2-1-3(10)6(11)5(9)4(2)8/h1H |
InChI-Schlüssel |
VKLDSPFSVBLMNE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=C(C(=O)C1=O)Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(E)-(2-Chlorophenyl)diazenyl]-N-ethylnaphthalen-2-amine](/img/no-structure.png)


![1-[(Butylsulfanyl)methyl]-4-chlorobenzene](/img/structure/B14435157.png)
